2-Morpholino-4-nitrobenzoic acid
Overview
Description
2-Morpholino-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C11H12N2O5 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Studies : Morpholinium salts, including those related to 2-Morpholino-4-nitrobenzoic acid, have been studied for their crystal structures. These compounds form specific hydrogen-bonded structures, such as helical chains and centrosymmetric rings, which are significant in understanding molecular interactions and designing materials with desired properties (Ishida, Rahman, & Kashino, 2001).
Nonlinear Optical Materials : Morpholinium 2-chloro-4-nitrobenzoate, a variant of this compound, has been investigated as a nonlinear optical (NLO) material. This research is crucial for the development of materials for optical device fabrication (Karthick et al., 2018).
Pharmaceutical Intermediates : Compounds structurally related to this compound are used as intermediates in pharmaceutical synthesis. For example, 3-fluoro-4-morpholinoaniline, derived from a similar nitrobenzoic acid compound, is an intermediate in synthesizing the antibiotic drug Linezolid (Janakiramudu et al., 2017).
Chemical Synthesis Optimization : The synthesis of derivatives of this compound, such as 4-(2-fluoro-4-nitrophenyl)morpholine, is optimized in microreactors for efficient production. This has significant implications for the manufacturing processes in the pharmaceutical industry (Pereira, Santana, & Silva, 2021).
Molecular Interaction Studies : Research has been conducted on the interaction of morpholine and its derivatives with various compounds. These studies are essential in understanding chemical reactivity and developing new compounds with specific properties (Smith & Lynch, 2016).
Properties
IUPAC Name |
2-morpholin-4-yl-4-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)9-2-1-8(13(16)17)7-10(9)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTLNHNMDQVOPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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